molecular formula C22H23N5O4S B5058320 2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide

2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No. B5058320
M. Wt: 453.5 g/mol
InChI Key: QTJPAPPKCCZCOL-UHFFFAOYSA-N
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Description

The compound “2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide” is a complex organic molecule. It contains several functional groups including an allyl group, a methoxybenzyl group, a 1,2,4-triazole ring, a thioether linkage, and a nitrophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the nitro group on the phenyl ring could potentially introduce some electron-withdrawing character to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the nitro group could potentially make this compound more polar and affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If this compound has biological activity, it would depend on the specific biological target and how this compound interacts with that target .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-4-11-26-20(12-16-6-9-18(31-3)10-7-16)24-25-22(26)32-14-21(28)23-17-8-5-15(2)19(13-17)27(29)30/h4-10,13H,1,11-12,14H2,2-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJPAPPKCCZCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide

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